

GPR81 Agonist Signaling: A Technical Guide for Researchers

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Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the G-protein coupled receptor 81 (GPR81) signaling pathway, with a focus on its activation by agonists. GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a class A G-protein coupled receptor (GPCR) that plays a crucial role in metabolic regulation, particularly in the inhibition of lipolysis. Its endogenous ligand is L-lactate, a metabolite of glycolysis. This guide details the molecular mechanisms of GPR81 signaling, presents quantitative data for key agonists, outlines experimental protocols for studying the pathway, and provides visualizations of the signaling cascade and experimental workflows.

Core Signaling Pathway

GPR81 is a member of the Gi/o-coupled GPCR family.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[3] The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that, when active, phosphorylates a variety of downstream targets, including hormone-sensitive lipase (HSL) in adipocytes, thereby promoting lipolysis. By inhibiting this cascade, GPR81 activation effectively suppresses the breakdown of triglycerides into free fatty acids and glycerol.[4]

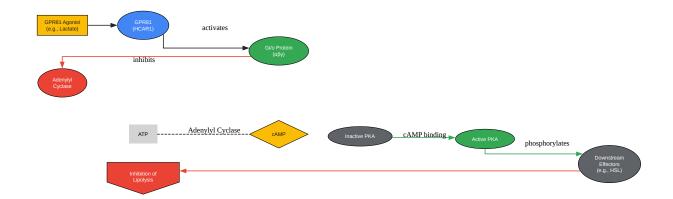




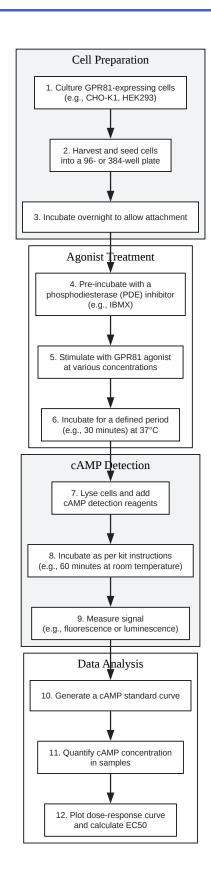


Recent studies also suggest potential crosstalk with other signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, indicating a broader role for GPR81 in cellular regulation.[5]









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